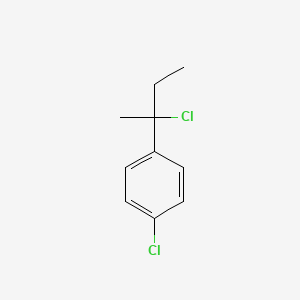
1-Chloro-4-(2-chlorobutan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(2-chlorobutan-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a 1-chloro group and a 2-chlorobutan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2-chlorobutan-2-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of chlorobenzene with 2-chlorobutane under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of optimized reaction conditions, including temperature control and catalyst regeneration, can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-(2-chlorobutan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Production of alcohols or ketones.
Reduction: Formation of alkanes or other reduced compounds.
Aplicaciones Científicas De Investigación
1-Chloro-4-(2-chlorobutan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-(2-chlorobutan-2-yl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules.
Pathways Involved: It may modulate biochemical pathways by binding to specific sites, altering enzyme activity, or affecting signal transduction processes.
Comparación Con Compuestos Similares
- 1-Chloro-4-(2-chloropropan-2-yl)benzene
- 1-Chloro-4-(2,2-dicyanoethenyl)benzene
- 1-Chloro-4-methylbenzene
Uniqueness: 1-Chloro-4-(2-chlorobutan-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
88466-24-4 |
|---|---|
Fórmula molecular |
C10H12Cl2 |
Peso molecular |
203.10 g/mol |
Nombre IUPAC |
1-chloro-4-(2-chlorobutan-2-yl)benzene |
InChI |
InChI=1S/C10H12Cl2/c1-3-10(2,12)8-4-6-9(11)7-5-8/h4-7H,3H2,1-2H3 |
Clave InChI |
BFPCTJPOCPSUNE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C1=CC=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


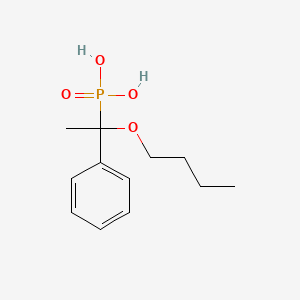
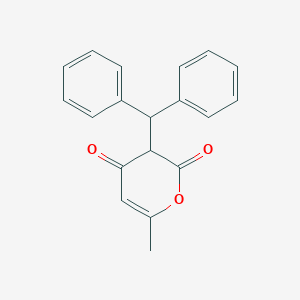
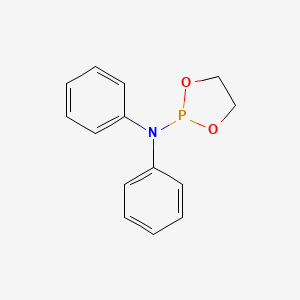
![4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14381358.png)
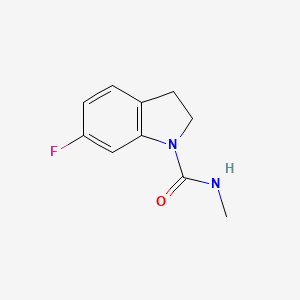
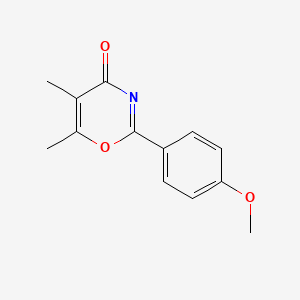
![{[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14381369.png)

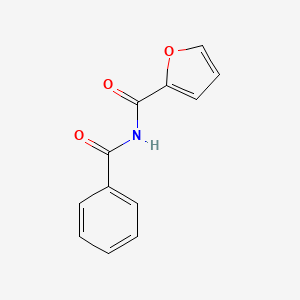
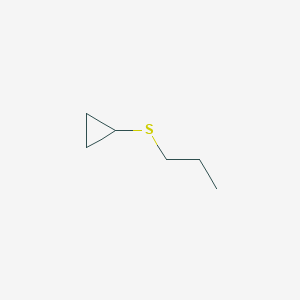

![N,N-Dipropyl-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazin-2-amine](/img/structure/B14381402.png)
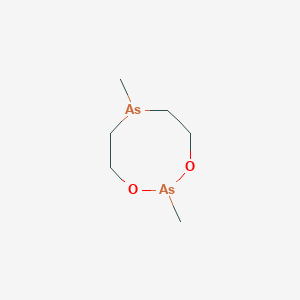
![1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14381410.png)
